molecular formula C25H29NO5 B11253886 8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one

8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B11253886
M. Wt: 423.5 g/mol
InChI Key: YRJDRQQMQXYMGW-UHFFFAOYSA-N
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Description

8-[(AZEPAN-1-YL)METHYL]-3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an azepane ring, a dimethoxyphenyl group, and a hydroxy-methyl chromenone core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(AZEPAN-1-YL)METHYL]-3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 4-methyl-7-hydroxycoumarin in the presence of a base to form the intermediate. This intermediate is then subjected to nucleophilic substitution with azepane-1-methanol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-[(AZEPAN-1-YL)METHYL]-3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, dihydro derivatives, and substituted chromenones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-[(AZEPAN-1-YL)METHYL]-3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(AZEPAN-1-YL)METHYL]-3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin share structural similarities.

    Flavonoids: Compounds such as quercetin and kaempferol have similar chromenone cores.

Uniqueness

8-[(AZEPAN-1-YL)METHYL]-3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE is unique due to the presence of the azepane ring and the specific substitution pattern on the chromenone core. These features contribute to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C25H29NO5/c1-16-18-9-10-20(27)19(15-26-12-6-4-5-7-13-26)24(18)31-25(28)23(16)17-8-11-21(29-2)22(14-17)30-3/h8-11,14,27H,4-7,12-13,15H2,1-3H3

InChI Key

YRJDRQQMQXYMGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCCC3)O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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